trans-2-Methyl-6-(3,4,5-trimethoxy-benzamido)decahydroisoquinoline
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Overview
Description
trans-2-Methyl-6-(3,4,5-trimethoxy-benzamido)decahydroisoquinoline: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a decahydroisoquinoline core, which is a saturated bicyclic structure, and a benzamido group substituted with three methoxy groups at the 3, 4, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyl-6-(3,4,5-trimethoxy-benzamido)decahydroisoquinoline typically involves multiple steps, including the formation of the decahydroisoquinoline core and the subsequent attachment of the benzamido group. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling process to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions tailored to large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, which can be converted to hydroxyl groups under specific conditions.
Reduction: Reduction reactions can target the benzamido group, potentially converting it to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it is studied for its potential interactions with various biomolecules, including enzymes and receptors .
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs targeting specific pathways in diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals .
Mechanism of Action
The mechanism of action of trans-2-Methyl-6-(3,4,5-trimethoxy-benzamido)decahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzene moiety but lacks the decahydroisoquinoline core.
1,2-Dihydro-2,2,4-trimethylquinoline: Contains a similar bicyclic structure but with different substituents.
Uniqueness: trans-2-Methyl-6-(3,4,5-trimethoxy-benzamido)decahydroisoquinoline is unique due to its combination of a decahydroisoquinoline core and a trimethoxybenzamido group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
57483-92-8 |
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Molecular Formula |
C20H30N2O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[(4aR,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H30N2O4/c1-22-8-7-13-9-16(6-5-14(13)12-22)21-20(23)15-10-17(24-2)19(26-4)18(11-15)25-3/h10-11,13-14,16H,5-9,12H2,1-4H3,(H,21,23)/t13-,14+,16?/m1/s1 |
InChI Key |
USMZVKWEMSJKCG-CNYCQXTOSA-N |
Isomeric SMILES |
CN1CC[C@@H]2CC(CC[C@H]2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CN1CCC2CC(CCC2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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